Methyl 3-(octadecylamino)-3-oxopropanoate
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Overview
Description
Methyl 3-(octadecylamino)-3-oxopropanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a long octadecyl chain attached to an amino group, which is further connected to a propanoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(octadecylamino)-3-oxopropanoate typically involves the reaction of octadecylamine with methyl 3-oxopropanoate. The reaction is usually carried out in the presence of a suitable solvent, such as methanol or ethanol, and under controlled temperature conditions to ensure the formation of the desired product. The reaction can be represented as follows:
[ \text{Octadecylamine} + \text{Methyl 3-oxopropanoate} \rightarrow \text{this compound} ]
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity. Common industrial methods include the use of high-pressure reactors and automated systems to control temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(octadecylamino)-3-oxopropanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of substituted amino derivatives.
Scientific Research Applications
Methyl 3-(octadecylamino)-3-oxopropanoate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug delivery systems due to its amphiphilic nature.
Industry: Utilized in the production of surfactants and emulsifiers.
Mechanism of Action
The mechanism of action of Methyl 3-(octadecylamino)-3-oxopropanoate involves its interaction with specific molecular targets. The long octadecyl chain allows the compound to integrate into lipid bilayers, potentially disrupting cell membranes. The amino group can form hydrogen bonds with biological molecules, influencing their function. The ester group can undergo hydrolysis, releasing active metabolites that exert biological effects.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-(hexadecylamino)-3-oxopropanoate
- Methyl 3-(dodecylamino)-3-oxopropanoate
- Methyl 3-(tetradecylamino)-3-oxopropanoate
Uniqueness
Methyl 3-(octadecylamino)-3-oxopropanoate is unique due to its longer octadecyl chain, which imparts distinct physicochemical properties. This longer chain enhances its hydrophobicity and ability to interact with lipid membranes, making it particularly useful in applications requiring amphiphilic compounds.
Properties
CAS No. |
193465-01-9 |
---|---|
Molecular Formula |
C22H43NO3 |
Molecular Weight |
369.6 g/mol |
IUPAC Name |
methyl 3-(octadecylamino)-3-oxopropanoate |
InChI |
InChI=1S/C22H43NO3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-23-21(24)20-22(25)26-2/h3-20H2,1-2H3,(H,23,24) |
InChI Key |
OSUQZPSLGZXSAQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCNC(=O)CC(=O)OC |
Origin of Product |
United States |
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